molecular formula C9H11NO2 B14841029 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone

1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone

Cat. No.: B14841029
M. Wt: 165.19 g/mol
InChI Key: LFPQANNFRPWCPS-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of an aminomethyl group and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and has significant importance in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxyacetophenone.

    Aminomethylation: The hydroxy group on the phenyl ring is protected, and the aminomethyl group is introduced via a Mannich reaction, which involves formaldehyde and a secondary amine.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: 1-[3-(Aminomethyl)-5-oxophenyl]ethanone.

    Reduction: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone can be compared with other similar compounds such as:

    1-(3-aminophenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    3-hydroxyacetophenone: Lacks the aminomethyl group, which influences its chemical properties and applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-[3-(aminomethyl)-5-hydroxyphenyl]ethanone

InChI

InChI=1S/C9H11NO2/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-4,12H,5,10H2,1H3

InChI Key

LFPQANNFRPWCPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CN)O

Origin of Product

United States

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